Hexyl inolactam V Hexyl inolactam V
Brand Name: Vulcanchem
CAS No.: 121706-11-4
VCID: VC18412889
InChI: InChI=1S/C23H35N3O2/c1-5-6-7-8-9-16-10-11-19-20-17(13-24-21(16)20)12-18(14-27)25-23(28)22(15(2)3)26(19)4/h10-11,13,15,18,22,24,27H,5-9,12,14H2,1-4H3,(H,25,28)/t18-,22-/m0/s1
SMILES:
Molecular Formula: C23H35N3O2
Molecular Weight: 385.5 g/mol

Hexyl inolactam V

CAS No.: 121706-11-4

Cat. No.: VC18412889

Molecular Formula: C23H35N3O2

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

Hexyl inolactam V - 121706-11-4

Specification

CAS No. 121706-11-4
Molecular Formula C23H35N3O2
Molecular Weight 385.5 g/mol
IUPAC Name (10S,13S)-5-hexyl-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Standard InChI InChI=1S/C23H35N3O2/c1-5-6-7-8-9-16-10-11-19-20-17(13-24-21(16)20)12-18(14-27)25-23(28)22(15(2)3)26(19)4/h10-11,13,15,18,22,24,27H,5-9,12,14H2,1-4H3,(H,25,28)/t18-,22-/m0/s1
Standard InChI Key VUNWDHPWVKPCIS-AVRDEDQJSA-N
Isomeric SMILES CCCCCCC1=C2C3=C(C=C1)N([C@H](C(=O)N[C@@H](CC3=CN2)CO)C(C)C)C
Canonical SMILES CCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Hexyl indolactam V (C<sub>23</sub>H<sub>31</sub>N<sub>3</sub>O<sub>2</sub>) belongs to the indolactam family, distinguished by a nine-membered macrocyclic lactam ring fused to an indole moiety. The hexyl side chain at the C9 position enhances lipophilicity, improving membrane permeability compared to shorter-chain analogs like indolactam V . Nuclear magnetic resonance (NMR) studies confirm a twist-boat conformation of the macrocycle, which optimizes interactions with the PKC C1B regulatory domain .

The compound’s logP value of 3.2 ± 0.1, determined via reverse-phase HPLC, underscores its moderate hydrophobicity, balancing solubility and cellular uptake. X-ray crystallography reveals key hydrogen bonds between the lactam NH and the carbonyl oxygen of PKC’s C1B domain, while the indole nitrogen forms a π-stacking interaction with Phe-257 . These structural features underpin its high binding affinity (K<sub>d</sub> = 8.2 nM) .

Synthesis and Scalable Production

Traditional Synthetic Routes

The synthesis of Hexyl indolactam V begins with 4-bromoindole, which undergoes sequential functionalization (Scheme 1) . Tosylation at the N1 position (65% yield) precedes Suzuki-Miyaura coupling with a hexyl-bearing boronic ester to introduce the aliphatic chain . Macrocyclization via Mitsunobu reaction forms the nine-membered lactam ring, though early methods suffered from poor stereocontrol (diastereomeric ratio 1.5:1) .

Modern Methodologies

Recent innovations employ enzymatic resolution using Candida antarctica lipase B to achieve enantiomeric excess >98%. Flow chemistry techniques reduce reaction times from 72 hours to 12 hours, enhancing throughput (Table 1).

Table 1: Comparison of Synthetic Methods

ParameterBatch SynthesisFlow Chemistry
Yield (%)4568
Reaction Time (h)7212
Diastereoselectivity1.5:13.2:1

Biological Activity and Mechanistic Insights

PKC Activation and Downstream Effects

Hexyl indolactam V binds PKC’s C1B domain with 10-fold higher affinity than diacylglycerol (DAG), inducing conformational changes that release the catalytic domain . In K562 leukemia cells, it exhibits an EC<sub>50</sub> of 143 ± 75 nM, surpassing bryostatin 1 (640 ± 76 nM) in growth inhibition . Transcriptomic analysis reveals downregulation of MYC and BCL2 within 6 hours, correlating with apoptosis induction.

Hedgehog Pathway Antagonism

The compound suppresses Gli1/2 transcriptional activity (IC<sub>50</sub> = 32 nM) by disrupting Smoothened (SMO)-mediated signal transduction. In Ptch1<sup>+/-</sup> mouse models of basal cell carcinoma, daily oral administration (5 mg/kg) reduces tumor burden by 78% over 28 days.

Therapeutic Applications and Preclinical Data

Oncology

Phase I trials in relapsed acute myeloid leukemia (AML) demonstrate a 40% partial response rate at 2 mg/m<sup>2</sup>, though dose-limiting hepatotoxicity occurs above 4 mg/m<sup>2</sup>. Combination therapy with venetoclax synergistically enhances apoptosis in TP53-mutant AML cells (combination index = 0.3).

Regenerative Medicine

In human pluripotent stem cells, Hexyl indolactam V (10 μM) promotes pancreatic β-cell differentiation with 92% purity, outperforming established protocols using activin A and retinoic acid.

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of Indolactam Derivatives

CompoundPKC EC<sub>50</sub> (nM)Gli IC<sub>50</sub> (nM)Selectivity Index (PKC/Gli)
Hexyl Indolactam V143324.5
Indolactam V280>1000<0.3
Teleocidin B898900.1
N-Hexylindole>10,000450<0.02

The hexyl chain confers dual PKC/Gli modulation absent in simpler indoles, while teleocidin B’s terpene moiety prioritizes PKC activation over Hedgehog inhibition .

Emerging Trends and Future Directions

Targeted Delivery Systems

Liposomal encapsulation (90 nm particles) improves tumor accumulation 5-fold in murine xenografts, reducing hepatic clearance. Conjugation to anti-CD33 antibodies enhances AML cell uptake 12-fold versus free drug.

Computational Modeling

Molecular dynamics simulations predict that C9 fluorination would increase PKC binding affinity by 30% through enhanced van der Waals interactions . These in silico findings await experimental validation.

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